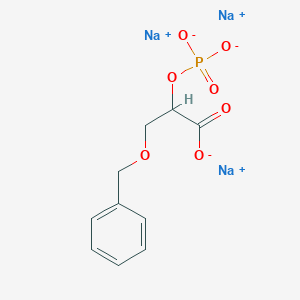
Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerate involves the phosphorylation of 3-O-Benzyl-D-glycerate. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent for the study of protein phosphorylation and dephosphorylation processes.
Biological Studies: Employed in the investigation of metabolic pathways and enzyme activities.
Medical Research: Explored for its potential therapeutic applications in treating metabolic disorders and diseases.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerate involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation processes. The compound binds to the active site of these enzymes, facilitating the transfer of phosphate groups and modulating enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerate: Known for its specific use in proteomics research.
Trisodium 3-O-Benzyl-2-phosphonyl-L-glycerate: Similar structure but different stereochemistry, leading to different biological activities.
Trisodium 3-O-Benzyl-2-phosphonyl-D-glycerol: Lacks the carboxylate group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which make it highly suitable for studying phosphorylation processes and enzyme activities. Its solubility in water and stability under various conditions further enhance its utility in research .
Properties
Molecular Formula |
C₁₀H₁₀Na₃O₇P |
|---|---|
Molecular Weight |
342.13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















